![molecular formula C6H9NO B2983504 2-Azabicyclo[2.2.1]heptan-3-one CAS No. 24647-29-8](/img/structure/B2983504.png)
2-Azabicyclo[2.2.1]heptan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azabicyclo[22
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Azabicyclo[2.2.1]heptan-3-one involves the hydrogenation of (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one using palladium on activated carbon as a catalyst. The reaction is typically carried out in ethyl acetate at room temperature for 24 hours. The product is then purified by filtration and evaporation .
Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed reactions and hydrogenation processes are common in industrial settings due to their efficiency and scalability.
化学反应分析
Types of Reactions
2-Azabicyclo[2.2.1]heptan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Substitution: The compound can undergo substitution reactions with various electrophiles to form polyfunctionalized bicyclic systems.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: Palladium on activated carbon is used as a catalyst for hydrogenation.
Substitution: Various electrophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Polyfunctionalized Bicyclic Systems: Formed through substitution reactions with electrophiles.
科学研究应用
2-Azabicyclo[2.2.1]heptan-3-one has numerous applications in scientific research:
作用机制
The mechanism of action of 2-Azabicyclo[2.2.1]heptan-3-one involves its interaction with various molecular targets and pathways. For example, in medicinal chemistry, it acts as a precursor for carbocyclic nucleosides, which inhibit viral enzymes by mimicking natural nucleosides. The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and binding to target enzymes .
相似化合物的比较
2-Azabicyclo[2.2.1]heptan-3-one can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and structure, used in the synthesis of alkaloids.
2-Azabicyclo[2.2.2]octane: A larger bicyclic compound with different reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of the nitrogen atom, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds.
属性
IUPAC Name |
2-azabicyclo[2.2.1]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVLZOWDXYXITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24647-29-8 |
Source


|
| Record name | 2-azabicyclo[2.2.1]heptan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 2-Azabicyclo[2.2.1]heptan-3-one derivatives valuable in synthetic chemistry?
A: These compounds serve as versatile chiral auxiliaries in asymmetric synthesis. [, ] They can effectively induce stereoselectivity in various reactions, such as alkylations, acylations, and ynamide reactions, leading to the formation of enantiomerically enriched products. []
Q2: How does the nitrogen atom in this compound derivatives influence reaction stereochemistry?
A: Studies demonstrate that the nitrogen atom in the amide group plays a crucial role in directing the stereochemical outcome of reactions involving these compounds. [, ] For instance, when an incipient carbocation forms at the C-6 position, the nitrogen atom influences the stereochemistry of the resulting products. [, ] This is evident in reactions like the Mitsunobu reaction and reactions with diethylaminosulfur trifluoride. [, ]
Q3: Can you provide examples of specific applications of this compound derivatives in organic synthesis?
A: * Carbocyclic Nucleoside Synthesis: These derivatives have been employed as key intermediates in the stereospecific synthesis of carbocyclic nucleosides, essential structural analogs of natural nucleosides with potential antiviral and anticancer activity. [, ] This synthesis involves a sodium borohydride-mediated carbon-nitrogen bond cleavage step. [, ]* Aldol Reactions: Certain derivatives, like 4,5,5-Trimethyl-2-azabicyclo[2.2.1]heptan-3-one, have proven useful as chiral auxiliaries in aldol reactions. [] Aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis.
Q4: Are there enzymatic methods for resolving racemic mixtures of this compound derivatives?
A: Yes, researchers have identified enantiocomplementary lactamases capable of hydrolyzing Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) and its saturated analog, this compound. [] Enzymes like non-heme chloroperoxidase (CPO-T) and cyclic imide hydrolase (CIH) display enantiocomplementary activities, enabling the kinetic resolution of these compounds to obtain enantiopure forms. []
Q5: What is the significance of studying the biohydroxylation of this compound derivatives?
A: Biohydroxylation, the introduction of a hydroxyl group into an organic compound by an enzyme, offers a potentially regio- and stereoselective route to synthesize monohydroxylated 2-azabicyclo[2.2.1]heptan-3-ones. [, ] This approach provides an alternative to chemical synthesis methods, such as oxymercuration/demercuration. [, ]
Q6: Are there structural studies available on this compound derivatives?
A: Yes, X-ray crystallography has been used to elucidate the three-dimensional structures of these compounds. [] For example, the crystal structure of 2-benzyl-6-exo-[2,3-dimethyl-4-(2,6-diiodo-4-methylphenoxy)phenoxy]-2-azabicyclo[2.2.1]heptan-3-one has been determined, revealing details about bond lengths, bond angles, and the overall conformation of the molecule. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate](/img/structure/B2983424.png)
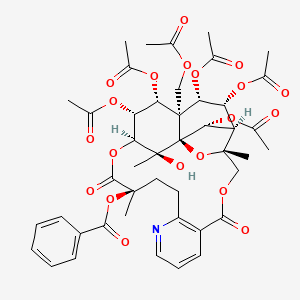
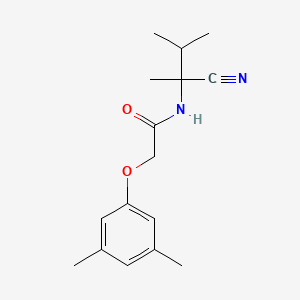
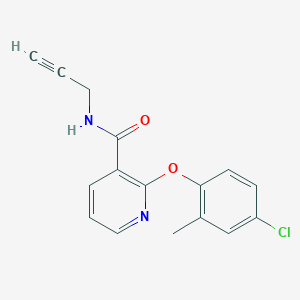
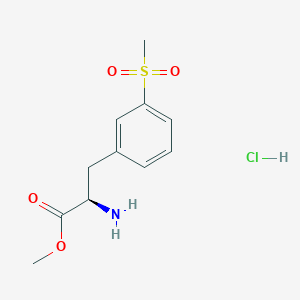

![3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)-2-thiophenecarboxamide](/img/structure/B2983434.png)
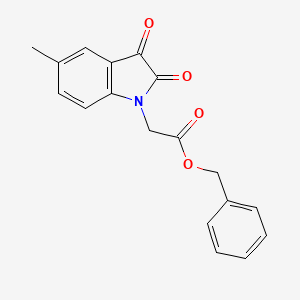
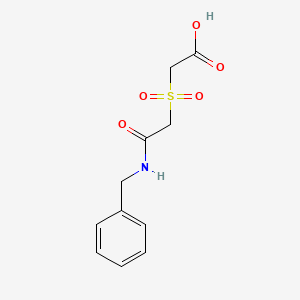
![N-(2-furylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983439.png)
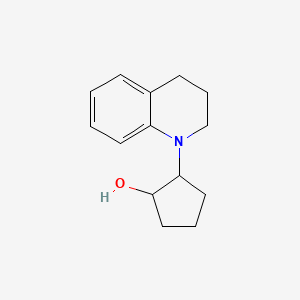

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2983442.png)
![4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2983443.png)
